3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, and an ethyl linkage to a thieno[3,2-d]pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroiodobenzene: This compound shares the chloro and fluoro substituents but lacks the thieno[3,2-d]pyrimidinone moiety.
3-chloro-4-fluorophenol: This compound also shares the chloro and fluoro substituents but has a hydroxyl group instead of the benzamide and thieno[3,2-d]pyrimidinone moieties.
Uniqueness
The uniqueness of 3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide lies in its combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O2S/c16-10-7-9(1-2-11(10)17)14(21)18-4-5-20-8-19-12-3-6-23-13(12)15(20)22/h1-3,6-8H,4-5H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMGVESJNLZYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.